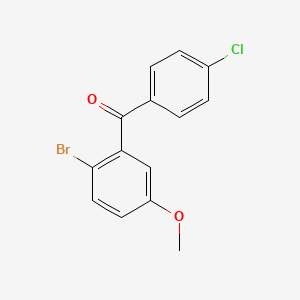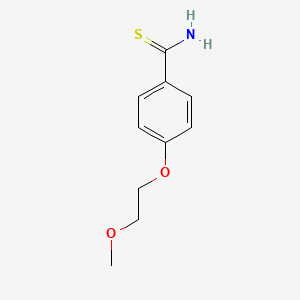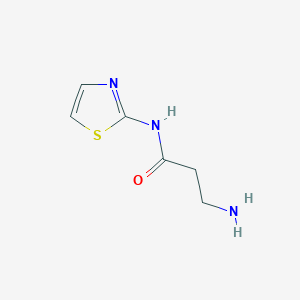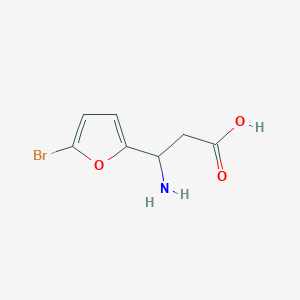
2-ブロモ-4'-クロロ-5-メトキシベンゾフェノン
説明
2-Bromo-4-chloro-5-methoxybenzophenone (BCM) is a chemical compound with a wide range of applications in scientific research. BCM is a substituted benzophenone derivative and has been used in various organic syntheses, as a sensitizer for photochemical reactions, and as a photosensitizer for photodynamic therapy. BCM is also used in the synthesis of polymers, dyes, and other materials for various applications.
科学的研究の応用
有機化学実験
カルボニル化合物のα-ブロモ化反応は、有機化学の分野における重要なトピックです . 2-ブロモ-4'-クロロ-5-メトキシベンゾフェノンは、ブロモ化アセトフェノン誘導体であり、反応時間、反応温度、ブロモ化剤の投与量の影響を調べる実験教育に使用できます .
α-ブロモ-アセトフェノン誘導体の合成
この化合物は、4-クロロ-α-ブロモ-アセトフェノンの合成に使用できます . この反応は、4-クロロアセトフェノンを基質とし、酢酸を溶媒として90℃で行うことができます .
革新的な教育アプローチの開発
カルボニル化合物のブロモ化反応は、有機化学の重要な側面です . 2-ブロモ-4'-クロロ-5-メトキシベンゾフェノンを教育実験に使用すると、アセトフェノン誘導体のα置換反応を促進するための革新的なアプローチを開発するのに役立ちます .
治療用SGLT2阻害剤の合成
治療用SGLT2阻害剤の製造における主要な中間体である5-ブロモ-2-クロロ-4-(メトキシカルボニル)安息香酸は、ブロモ化を含む6つのステップで効果的に調製できます . 2-ブロモ-4'-クロロ-5-メトキシベンゾフェノンはこのプロセスで潜在的に使用できます。
有機合成のための原料
2-ブロモ-4'-クロロ-5-メトキシベンゾフェノンは、有機合成の原料のための重要な中間体として使用できます .
農薬の中間体
この化合物は、農薬の製造における中間体としても使用できます .
医薬品の中間体
2-ブロモ-4'-クロロ-5-メトキシベンゾフェノンは、医薬品の製造における中間体として使用できます .
染料の中間体
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds are key intermediates in the synthesis of a family of promising sglt2 inhibitors .
Mode of Action
Based on its structural similarity to other sglt2 inhibitors, it may interact with the sglt2 protein, inhibiting the reabsorption of glucose in the kidneys and thereby reducing blood glucose levels .
Biochemical Pathways
As a potential sglt2 inhibitor, it may affect the glucose reabsorption pathway in the kidneys .
Result of Action
As a potential sglt2 inhibitor, it may reduce blood glucose levels by inhibiting glucose reabsorption in the kidneys .
生化学分析
Biochemical Properties
2-Bromo-4’-chloro-5-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It interacts with cytochrome P450 enzymes, such as CYP1B1, which are involved in the metabolism of various endogenous and exogenous compounds . The interaction between 2-Bromo-4’-chloro-5-methoxybenzophenone and CYP1B1 leads to the inhibition of the enzyme’s activity, affecting the metabolic processes within the cell.
Cellular Effects
2-Bromo-4’-chloro-5-methoxybenzophenone has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell function . Additionally, 2-Bromo-4’-chloro-5-methoxybenzophenone can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of 2-Bromo-4’-chloro-5-methoxybenzophenone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of cytochrome P450 enzymes, such as CYP1B1, leading to the inhibition of their catalytic activity . This inhibition results in the accumulation of substrates and a decrease in the production of metabolic products. Additionally, 2-Bromo-4’-chloro-5-methoxybenzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4’-chloro-5-methoxybenzophenone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to 2-Bromo-4’-chloro-5-methoxybenzophenone has been shown to affect cellular function, leading to alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 2-Bromo-4’-chloro-5-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound has been shown to inhibit specific enzymes without causing significant toxicity . At high doses, 2-Bromo-4’-chloro-5-methoxybenzophenone can induce toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
2-Bromo-4’-chloro-5-methoxybenzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound inhibits the activity of these enzymes, leading to changes in metabolic flux and metabolite levels. This inhibition can affect the metabolism of other compounds, resulting in altered pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, 2-Bromo-4’-chloro-5-methoxybenzophenone is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the bioavailability and efficacy of 2-Bromo-4’-chloro-5-methoxybenzophenone in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Bromo-4’-chloro-5-methoxybenzophenone is influenced by its chemical properties and interactions with cellular components . The compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on enzyme activity and cellular metabolism. Post-translational modifications and targeting signals also play a role in directing 2-Bromo-4’-chloro-5-methoxybenzophenone to specific subcellular compartments.
特性
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIKTPIPDWEQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641443 | |
| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-89-8 | |
| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)





